molecular formula C8H12BClN2O3 B2738930 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride CAS No. 2096335-90-7

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride

Cat. No.: B2738930
CAS No.: 2096335-90-7
M. Wt: 230.46
InChI Key: IUJUCLWECOBMFH-UHFFFAOYSA-N
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Description

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride is a boronic acid derivative that has garnered interest due to its potential applications in various fields of chemistry and biology. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules and in the development of sensors and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, such as in the development of sensors and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride is unique due to the presence of both an acetylamino group and a boronic acid group on a pyridine ring.

Biological Activity

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a pyridine ring, an acetylamino group, and a boronic acid moiety. These structural features contribute to its interactions with biological targets, making it a subject of interest in drug development and enzyme inhibition studies.

The compound is typically presented as a lyophilized powder and requires storage at -20°C to maintain stability. Its chemical formula is C₉H₁₂BNO₃·HCl, with a molecular weight of approximately 215.52 g/mol. The presence of the boronic acid group allows for reversible binding to diols and other nucleophiles, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The boronic acid moiety can form covalent bonds with serine and cysteine residues in active sites of enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of protease inhibitors and enzyme modulation.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with boronic acid functionalities can enhance the efficacy of β-lactam antibiotics against resistant bacterial strains by inhibiting β-lactamases, which are enzymes that confer resistance to these antibiotics .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve targeting signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting serine proteases, which are critical in various physiological processes including blood coagulation and immune response .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEnhances efficacy of β-lactam antibiotics against resistant strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits serine proteases involved in metabolic pathways

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effect of various boronic acids on E. coli strains producing β-lactamases. The results indicated that this compound significantly reduced MIC values when used in combination with β-lactams, suggesting its potential as an adjuvant therapy .
  • Cancer Cell Line Studies : In vitro assays conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity compared to control treatments.

Properties

IUPAC Name

[5-(acetamidomethyl)pyridin-3-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3.ClH/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7;/h2-3,5,13-14H,4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSTVMNUQNHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CNC(=O)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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